molecular formula C11H20O6Si B14683322 Ethyltris[(oxiran-2-yl)methoxy]silane CAS No. 25561-86-8

Ethyltris[(oxiran-2-yl)methoxy]silane

Cat. No.: B14683322
CAS No.: 25561-86-8
M. Wt: 276.36 g/mol
InChI Key: UFSCMAWVIACBLE-UHFFFAOYSA-N
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Description

Ethyltris[(oxiran-2-yl)methoxy]silane is a silicon-based organosilane compound characterized by an ethyl group bonded to a silicon atom and three oxiran-2-yl (epoxide-containing) methoxy substituents. The epoxide functional groups confer high reactivity, enabling covalent bonding with hydroxyl-rich surfaces (e.g., glass, ceramics, or polymers) through ring-opening reactions . This compound is primarily utilized as a coupling agent in composite materials, enhancing interfacial adhesion between organic matrices and inorganic fillers. Its structure aligns with the general silane coupling agent formula Y-R-SiX₃, where:

  • Y: Ethyl group (organic moiety for matrix compatibility).
  • X: Oxiran-2-yl methoxy groups (hydrolyzable moieties for surface bonding).

Properties

CAS No.

25561-86-8

Molecular Formula

C11H20O6Si

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl-tris(oxiran-2-ylmethoxy)silane

InChI

InChI=1S/C11H20O6Si/c1-2-18(15-6-9-3-12-9,16-7-10-4-13-10)17-8-11-5-14-11/h9-11H,2-8H2,1H3

InChI Key

UFSCMAWVIACBLE-UHFFFAOYSA-N

Canonical SMILES

CC[Si](OCC1CO1)(OCC2CO2)OCC3CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyltris[(oxiran-2-yl)methoxy]silane typically involves the reaction of ethyltrichlorosilane with glycidol in the presence of a base. The reaction proceeds through the formation of intermediate silanol groups, which are subsequently converted to the desired product by the action of glycidol. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Toluene or other suitable organic solvents

    Catalyst: Base such as triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of automated systems and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyltris[(oxiran-2-yl)methoxy]silane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.

    Hydrolysis: The compound can hydrolyze in the presence of water, forming silanols and diols.

    Polymerization: The oxirane groups can undergo polymerization reactions, forming cross-linked polymer networks.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Acidic or basic catalysts depending on the reaction

    Solvents: Organic solvents such as toluene, dichloromethane

Major Products Formed

    Substituted Silanes: Formed by nucleophilic substitution reactions

    Silanols and Diols: Formed by hydrolysis

    Polymers: Formed by polymerization reactions

Scientific Research Applications

Ethyltris[(oxiran-2-yl)methoxy]silane has a wide range of applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of advanced materials such as silane-modified polymers and coatings.

    Chemistry: Employed in the synthesis of functionalized silanes and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in bioconjugation and surface modification of biomaterials.

    Medicine: Explored for its potential in drug delivery systems and as a component in medical adhesives.

    Industry: Utilized in the production of adhesives, sealants, and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of ethyltris[(oxiran-2-yl)methoxy]silane primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The silicon atom in the compound can also participate in silane coupling reactions, enhancing adhesion and compatibility with different substrates.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Features
This compound Not explicitly provided (inferred) ~300–350 (estimated) Ethyl, three oxiran-2-yl methoxy Epoxide groups for covalent crosslinking
Vinyltris(2-methoxyethoxy)silane C₁₁H₂₄O₆Si 280.39 Vinyl, three methoxyethoxy Vinyl group for polymerization; hydrophilic methoxyethoxy chains
Methyltris(methoxyethoxy)silane C₁₀H₂₄O₆Si 268.38 Methyl, three methoxyethoxy Lower steric hindrance; reduced reactivity compared to ethyl/vinyl derivatives
Ethoxytris(2-methoxyphenyl)silane C₂₃H₂₆O₄Si 418.61 Ethoxy, three 2-methoxyphenyl Aromatic groups enhance thermal stability; limited hydrolytic reactivity
Ethyltris(2-diethylaminoethoxy)silane C₂₀H₄₇N₃O₃Si 429.78 Ethyl, three diethylaminoethoxy Amino groups enable basicity/catalytic activity
Ethoxy[tris(pentafluorophenyl)]silane C₂₀H₅F₁₅OSi 610.31 Ethoxy, three pentafluorophenyl Fluorine atoms increase hydrophobicity/chemical resistance
2-(3,4-Epoxycyclohexyl)ethyltris(trimethylsiloxy)silane C₁₇H₄₀O₄Si₄ 449.03 Epoxycyclohexyl, trimethylsiloxy Cycloaliphatic epoxide for controlled reactivity

Performance in Composite Systems

Property This compound Vinyltris(2-methoxyethoxy)silane Methyltris(methoxyethoxy)silane
Bond Strength High (epoxide crosslinking) Moderate (vinyl polymerization) Low (methyl group inertia)
Hydrolytic Stability Moderate (epoxide sensitivity) High (methoxyethoxy hydration) High
Thermal Stability Up to 200°C (decomposition) Up to 150°C Up to 180°C
Matrix Compatibility Epoxy, polyesters PVC, polyacrylates Silicones

Research Findings and Industrial Relevance

  • Epoxide-Functional Silanes: this compound outperforms non-reactive silanes (e.g., methoxyethoxy variants) in mechanical adhesion but requires careful handling due to epoxide sensitivity to moisture .
  • Fluorinated Silanes : Ethoxy[tris(pentafluorophenyl)]silane exhibits superior chemical resistance but is cost-prohibitive for general applications .
  • Amino-Functional Silanes: Ethyltris(2-diethylaminoethoxy)silane is preferred in catalytic roles but lacks adhesion-promoting capabilities .

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